![molecular formula C7H6Cl2N2 B3042370 2,6-Dichlorobenzaldehyde hydrazone CAS No. 59714-30-6](/img/structure/B3042370.png)
2,6-Dichlorobenzaldehyde hydrazone
Overview
Description
2,6-Dichlorobenzaldehyde hydrazone is a chemical compound with the CAS Number: 59714-30-6. It has a molecular weight of 189.04 and its IUPAC name is 2,6-dichlorobenzaldehyde hydrazone . It is used as an intermediate in the synthesis of substituted (2,6-dichlorobenzylideneamino)guanidines and some hydrazone derivatives of C-cyanoformamidrazone .
Synthesis Analysis
The synthesis of hydrazones, including 2,6-Dichlorobenzaldehyde hydrazone, is achieved by combining suitable aldehydes with hydrazides . The most common pathway for the preparation of these hydrazide-based compounds includes the reaction of appropriate hydrazides with different aldehydes or ketones in various organic solvents .Molecular Structure Analysis
The molecular structure of 2,6-Dichlorobenzaldehyde hydrazone is represented by the linear formula: C7 H6 Cl2 N2 . The InChI code for this compound is 1S/C7H6Cl2N2/c8-6-2-1-3-7(9)5(6)4-11-10/h1-4H,10H2/b11-4+ .Chemical Reactions Analysis
Hydrazine reacts with a carbonyl to form a hydrazone using a mechanism similar to that of an imine formation . The weakly acidic N-H bond is deprotonated to form the hydrazone anion . The hydrazone anion has a resonance structure that places a double bond between the nitrogens and a negative charge on carbon .Scientific Research Applications
1. Supramolecular Chemistry
2,6-Dichlorobenzaldehyde hydrazone, a derivative of the hydrazone functional group, finds extensive application in supramolecular chemistry. Its properties such as ease of synthesis, modularity, and unique structural features are leveraged in molecular switches, metallo-assemblies, and sensors. This includes the chemical and light-activated switching of hydrazones to control properties of self-assembled systems, their use in dynamic, stimuli-responsive metallogrids, and detecting various ions and molecules (Su & Aprahamian, 2014).
2. Optoelectronic Devices
Hydrazones, including 2,6-Dichlorobenzaldehyde hydrazone, are critical in the synthesis and properties of organic electroactive materials, especially in hole-transporting hydrazones used in optoelectronic devices. The review highlights their thermal and charge transport properties and the relationship between molecular structures and their properties (Lygaitis, Getautis, & Gražulevičius, 2008).
3. Biological Applications
Hydrazones are known for their diverse biological activities. This makes them significant in the development of new drugs with various therapeutic effects, such as anticonvulsant, antidepressant, analgesic, anti-inflammatory, and antitumoral activities. As such, 2,6-Dichlorobenzaldehyde hydrazone could potentially be involved in these applications (Rollas & Küçükgüzel, 2007).
4. Drug Delivery
In drug delivery, hydrazones like 2,6-Dichlorobenzaldehyde hydrazone offer opportunities for site-specific drug release. Their unique properties, such as response to pH environments and specific functional groups, facilitate programmed drug release in various clinical applications, including anticancer and anti-inflammatory therapies (Wahbeh & Milkowski, 2019).
5. Bioconjugation
The formation of oximes and hydrazones is a versatile conjugation strategy in scientific fields like polymer chemistry, biomaterials, and chemical biology. Hydrazones such as 2,6-Dichlorobenzaldehyde hydrazone play a role in this reaction, serving as building blocks for synthetic transformations and pharmaceutical applications (Kölmel & Kool, 2017).
6. Extracellular Matrix Mimetic Hydrogel
Hydrazone crosslinking, including that of 2,6-Dichlorobenzaldehyde hydrazone, is used for conjugating bioactive molecules in the creation of hydrogels mimicking the extracellular matrix. This is critical for tissue engineering, where the stability and non-reversibility of hydrazone linkages under physiological conditions are vital (Oommen et al., 2013).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
(E)-(2,6-dichlorophenyl)methylidenehydrazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2N2/c8-6-2-1-3-7(9)5(6)4-11-10/h1-4H,10H2/b11-4+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDYTWFKXYPSYJZ-NYYWCZLTSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C=NN)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)/C=N/N)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201259296 | |
Record name | Benzaldehyde, 2,6-dichloro-, hydrazone, (E)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201259296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichlorobenzaldehyde hydrazone | |
CAS RN |
88141-12-2 | |
Record name | Benzaldehyde, 2,6-dichloro-, hydrazone, (E)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=88141-12-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzaldehyde, 2,6-dichloro-, hydrazone, (E)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201259296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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